2-(4-Pyridyl)benzimidazole
Overview
Description
2-(4-Pyridyl)benzimidazole is a heterocyclic compound that is often associated with various kinds of pharmacokinetic and pharmacodynamic properties . It is a synthetic intermediate useful for pharmaceutical synthesis .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in the literature. For instance, a series of phenylazo-substituted derivatives of pyridyl-benzimidazoles has been synthesized via a modified Mills reaction .Molecular Structure Analysis
The molecular structure of this compound has been studied using techniques such as NMR spectroscopy and single-crystal X-ray diffraction analysis . The structure of this compound and its derivatives have been predicted using quantum theoretical studies .Chemical Reactions Analysis
Benzimidazoles, including this compound, have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media .Scientific Research Applications
Fluorescent Probing and Proton Transfer : It has been used as a fluorescent probe to explore proton transfer through nafion membranes, indicating its potential in studying membrane hydration and proton conductivity (Iyer et al., 2012).
Corrosion Inhibition : Studies demonstrate its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid, highlighting its potential in preventing metal corrosion in industrial applications (Zhang et al., 2012).
Oilfield Applications : It's been assessed as a CO2 corrosion inhibitor for steel in oilfield applications, showing promise in enhancing the durability of steel structures in harsh environments (Onyeachu et al., 2019).
Inhibitory Action on Iron Corrosion : Its inhibitory action on iron corrosion in nitric acid solutions has been observed, further solidifying its role as a corrosion inhibitor (Khaled, 2010).
Pharmaceutical Applications : It has been identified in the study of proton pump inhibitors, contributing to the development of drugs like pantoprazole (Kohl et al., 1992).
Hedgehog Pathway Inhibition : It's been involved in the development of inhibitors of the hedgehog pathway, relevant in cancer treatment research (Robarge et al., 2009).
Analytical Applications : Terahertz time-domain spectroscopy research has been conducted to understand the differences between its isomers, which can aid in pharmaceutical analysis (Song et al., 2018).
Antimicrobial and Anticancer Research : Investigations into its structure-activity relationship reveal potential as an anti-Helicobacter pylori agent and insights into its efficacy as an anticancer agent (Kühler et al., 1998), (Çiftçi et al., 2021).
Synthesis and Chemical Properties : Research into its inclusion complexes with cyclodextrins has shown how its protonation-deprotonation processes can be modulated, which is significant for chemical synthesis and analysis (Khorwal et al., 2013).
DNA Binding Agents : It has been studied for its role in the differential binding to DNA, which is crucial for understanding its potential in biotechnological and pharmaceutical applications (Chaudhuri et al., 2007).
Mechanism of Action
Safety and Hazards
2-(4-Pyridyl)benzimidazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organ being the respiratory system .
properties
IUPAC Name |
2-pyridin-4-yl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWWLYCGNNCLKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289654 | |
Record name | 2-(4-Pyridyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804698 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
2208-59-5 | |
Record name | 2208-59-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62609 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Pyridyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-4-yl)-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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